molecular formula C7H10N2O B1220583 p-Hydroxymethylphenylhydrazine CAS No. 73454-78-1

p-Hydroxymethylphenylhydrazine

Cat. No. B1220583
CAS RN: 73454-78-1
M. Wt: 138.17 g/mol
InChI Key: BBJOGQWGYPHPCA-UHFFFAOYSA-N
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Description

P-Hydroxymethylphenylhydrazine, also known as 4-(hydroxymethyl)phenylhydrazine, is a member of the class of phenylhydrazines that is phenylhydrazine substituted by a hydroxymethyl group at position 4 . It is a benzyl alcohol and a phenylhydrazine .


Molecular Structure Analysis

The molecular structure of p-Hydroxymethylphenylhydrazine consists of a phenyl ring substituted with a hydrazine group and a hydroxymethyl group . The formula is C7H10N2O, with an average mass of 138.16718 and a monoisotopic mass of 138.07931 .

Scientific Research Applications

Tumorigenesis Studies

  • Tumorigenic Effects : Research has shown that derivatives of 4-hydroxymethylphenylhydrazine, such as N'-acetyl-4-(hydroxymethyl)phenylhydrazine, can increase tumor incidence in animals. This substance, found in Agaricus bisporus mushrooms, led to a rise in lung and blood vessel tumors in mice, indicating its potential as a tumorigenic agent (Tóth, Nagel, Patil, Erickson, & Antonson, 1978).

Insecticide Development

  • Insecticide Activity : Research into new insecticides has identified bisacylhydrazines, related to 4-hydroxymethylphenylhydrazine, as non-steroidal agonists of 20-hydroxyecdysone. These compounds exhibit insecticidal activity and are particularly toxic to lepidopteran pests, showcasing a potential application in pest control (Dhadialla, Carlson, & Le, 1998).

Cancer Research

  • Cancer Causative Agents : Various synthetic substituted hydrazines, including those related to 4-hydroxymethylphenylhydrazine, have been studied for their tumorigenic effects in animals. These compounds are found in both synthetic environments and naturally, as in tobacco and certain mushrooms, making them relevant in cancer research (Tóth, 1975).

Metabolism Studies

  • Metabolism by Cytochrome P-450 : Arylhydrazines like 4-hydroxymethylphenylhydrazine are metabolized by cytochrome P-450 mixed function oxidases, which are significant in the study of drug metabolism and environmental toxicology. These findings help understand the metabolic pathways of such compounds in living organisms (Lawson, 1987).

Hematological Research

  • Treatment of Polycythemia Vera : Early studies explored the use of phenylhydrazine derivatives for treating polycythemia vera. While now outdated, this research laid the groundwork for understanding the hematological effects and potential therapeutic uses of these compounds (Long, 1926).

properties

IUPAC Name

(4-hydrazinylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-9-7-3-1-6(5-10)2-4-7/h1-4,9-10H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJOGQWGYPHPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70994205
Record name (4-Hydrazinylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hydroxymethylphenylhydrazine

CAS RN

73454-78-1
Record name 4-(Hydroxymethyl)phenylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73454-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Hydrazinylphenyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073454781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydrazinylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-HYDRAZINYLPHENYL)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V28QY96TWX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
U Friederich, B Fischer, J Lüthy… - Zeitschrift fur …, 1986 - pubmed.ncbi.nlm.nih.gov
… Purified agaritine (N'-(gamma-L(+)-glutamyl)-p-hydroxymethylphenylhydrazine) isolated … In accordance with this finding, synthetic p-hydroxymethylphenylhydrazine (the presumptive …
Number of citations: 34 pubmed.ncbi.nlm.nih.gov
HJ Gigliotti, B Levenberg - 1964 - deepblue.lib.umich.edu
… - (÷)glutamyl)-p-hydroxymethylphenylhydrazine (agaritine)2, 3 … phenylhydrazine (or p-hydroxymethylphenylhydrazine). This … in place of p-hydroxymethylphenylhydrazine because of the …
Number of citations: 11 deepblue.lib.umich.edu
U Fredrich, B Fischer, J Lüthy, D Hann… - Zeitschrift für …, 1986 - Springer
… Because p-hydroxymethylphenylhydrazine is the first product of the enzymatic degradation of A, the mutagenicity of this compound was also determined. As can be seen from Table 1 …
Number of citations: 0 link.springer.com
HJ Gigliotti, B Levenberg - Journal of Biological Chemistry, 1964 - Elsevier
… This substance was isolated from aqueous extracts of the commercial mushroom, Agaricus bisporus, and assigned the structure PN-(yL (+)-glutamyl)-p-hydroxymethylphenylhydrazine. …
Number of citations: 76 www.sciencedirect.com
B Levenberg - Journal of Biological Chemistry, 1964 - cabdirect.org
From the press juice of immature Agaricus bisporus, the mushroom of commerce, was isolated β-N-(γ-L (+)-glutamyl)-p-hydroxymethylphenylhydrazine in about 0.33% of dry weight of …
Number of citations: 105 www.cabdirect.org
C Papaparaskeva, C Ioannides, R Walker - Mutagenesis, 1991 - academic.oup.com
… y-Glutamyl transferase, an enzyme that removes the glutamyl moiety of agaritine generating the phydroxymethylphenylhydrazine which is then converted to the highly reactive p-…
Number of citations: 25 academic.oup.com
M Sharman, AL Patey, J Gilbert - Food Additives & Contaminants, 1990 - Taylor & Francis
The naturally occurring compound agaritine (β‐N‐[γ‐L(+)glutamyl]‐4‐hydroxy‐methylphenyl‐hydrazine) has been determined in fresh, dried and processed mushrooms. A method was …
Number of citations: 21 www.tandfonline.com
H Itoh, T Suzuta, T Hoshino, N Takaya - Journal of Biological Chemistry, 2008 - ASBMB
… (EC 2.3.2.9) has been partially purified and is proposed as the enzyme responsible for the esterification of γ-glutamyl carboxylate to p-hydroxymethylphenylhydrazine to form agaritine ( …
Number of citations: 21 www.jbc.org
S Heavner, PM Gannett - Journal of Biomolecular Structure and …, 2005 - Taylor & Francis
… due to the known carcinogenicity of the arylhydrazines they are formed from, namely phenylhydrazine (2a), p-methylphenylhydrazine (2b) and p-hydroxymethylphenylhydrazine (2c). …
Number of citations: 14 www.tandfonline.com
B Heinemann - Applied microbiology, 1971 - Am Soc Microbiol
… Agaritine, characterized as ,3-N-('yL(+)-glutamyl-p-hydroxymethylphenylhydrazine, has been isolated (24) from aqueous extracts of basidiomycetes of the family Agaricaceae. A steadily …
Number of citations: 30 journals.asm.org

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